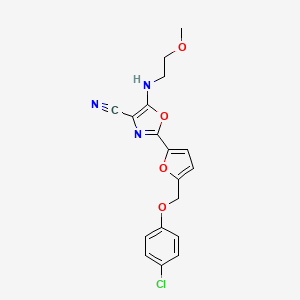

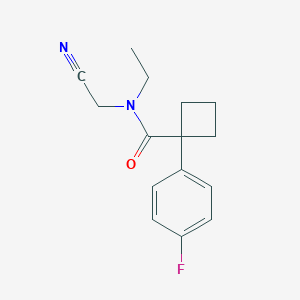

![molecular formula C21H22N6O2 B2417270 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1296317-91-3](/img/structure/B2417270.png)

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide” is a derivative of 1,2,4-triazolo[4,3-a]quinoxalin-1-one . These derivatives have been studied for their potential as adenosine receptor antagonists .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Further investigation into the specific synthesis of this compound is needed.Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,2,4-triazolo[4,3-a]quinoxalin-1-one core structure . The exact structure would need to be determined through methods such as X-ray crystallography.Aplicaciones Científicas De Investigación

Design and Synthesis: Researchers designed and synthesized a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives, including this compound .

DNA Intercalation Activity

Another avenue of interest is the DNA intercalation activity of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. Although not directly related to the compound , it’s worth noting that these derivatives have been designed, synthesized, and evaluated as potential anticancer agents .

Bioisosterism-Guided Approach

In a related study, researchers explored 1,2,4-triazolo[4,3-c]quinazolines as potential anticancer agents. Five derivatives demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .

Photoinduced DNA Cleavage

While not specific to this compound, [1,2,4]-triazolo[4,3-a]quinazoline-4(5H)-ones were investigated for their photoinduced DNA cleavage properties. Mechanistic studies revealed involvement of superoxide anion radicals (O2-) in the photocleavage process .

One-Pot Synthesis of [1,2,4]triazolo[4,3-a]pyridines

Lastly, a practical one-pot synthesis method for substituted [1,2,4]triazolo[4,3-a]pyridines has been developed, providing facile access to these compounds .

Direcciones Futuras

The future directions for research on this compound could include further investigation into its synthesis, mechanism of action, and potential applications. For example, given its structural similarity to known adenosine receptor antagonists, it could be investigated for potential therapeutic applications .

Mecanismo De Acción

Target of Action

The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . This means that the compound inserts itself between the base pairs of the DNA double helix, disrupting its structure and function.

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA double helix. This can disrupt the normal functioning of the DNA, including replication and transcription processes, which can lead to cell death .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can disrupt the normal functioning of the DNA, including replication and transcription processes . This can lead to cell death, particularly in cancer cells, making the compound potentially useful as an anticancer agent .

Pharmacokinetics

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been evaluated for itsADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The result of the compound’s action is the disruption of normal DNA functioning, which can lead to cell death . This makes the compound potentially useful as an anticancer agent. In particular, it has been shown to have anti-proliferative effects against HepG2, HCT-116, and MCF-7 cells .

Propiedades

IUPAC Name |

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-13-9-10-15(11-14(13)2)22-18(28)12-26-21(29)27-17-8-6-5-7-16(17)23-19(25(3)4)20(27)24-26/h5-11H,12H2,1-4H3,(H,22,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVVVIIBKWQXJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2417195.png)

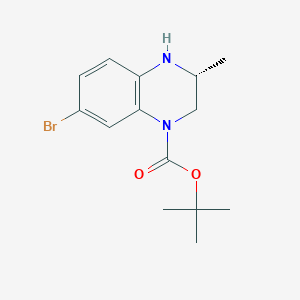

![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide](/img/structure/B2417198.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)

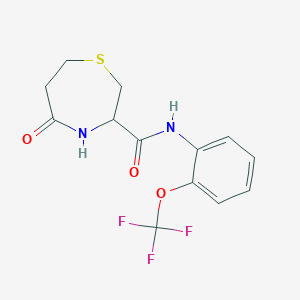

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2417202.png)

![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/no-structure.png)

![methyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2417205.png)

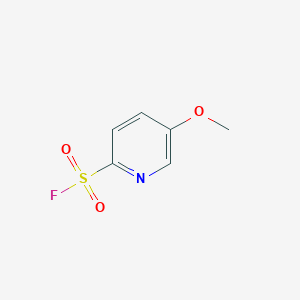

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2417206.png)

![(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417210.png)